4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside 4-Methylumbelliferyl 2-acetoamido-2-deoxy-α-D-galactopyranoside (4-MU-2-acetoamido-2-deoxy-α-Gal) is a fluorogenic substrate used to quantify α- and β-galactopyranosaminidase activity. 4-MU-2-acetoamido-2-deoxy-α-Gal is cleaved by α- and β-galactopyranosaminidase to release the fluorescent moiety 4-MU. 4-MU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases.

Brand Name: Vulcanchem
CAS No.: 124223-99-0
VCID: VC0013734
InChI: InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C
Molecular Formula: C₁₈H₂₁NO₈
Molecular Weight: 379.36

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

CAS No.: 124223-99-0

Cat. No.: VC0013734

Molecular Formula: C₁₈H₂₁NO₈

Molecular Weight: 379.36

* For research use only. Not for human or veterinary use.

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside - 124223-99-0

Specification

Description 4-Methylumbelliferyl 2-acetoamido-2-deoxy-α-D-galactopyranoside (4-MU-2-acetoamido-2-deoxy-α-Gal) is a fluorogenic substrate used to quantify α- and β-galactopyranosaminidase activity. 4-MU-2-acetoamido-2-deoxy-α-Gal is cleaved by α- and β-galactopyranosaminidase to release the fluorescent moiety 4-MU. 4-MU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases.

CAS No. 124223-99-0
Molecular Formula C₁₈H₂₁NO₈
Molecular Weight 379.36
IUPAC Name N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C

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